7-(Iodomethyl)-6-oxaspiro[3.4]octane
Overview
Description
7-(Iodomethyl)-6-oxaspiro[34]octane is a chemical compound characterized by its unique structure, which includes an iodomethyl group attached to a spirocyclic ether framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Iodomethyl)-6-oxaspiro[3.4]octane typically involves the iodination of the corresponding spirocyclic ether precursor. One common method is the reaction of 6-oxaspiro[3.4]octane with iodomethane in the presence of a suitable catalyst, such as iodine or a phase-transfer catalyst, under controlled temperature and pressure conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvent, reaction time, and purification techniques are optimized to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-(Iodomethyl)-6-oxaspiro[3.4]octane can undergo various chemical reactions, including:
Oxidation: The iodomethyl group can be oxidized to form iodoform or other iodine-containing derivatives.
Reduction: Reduction reactions can convert the iodomethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can replace the iodomethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium hypochlorite, under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed:
Iodoform (CHI3)
Methylated derivatives
Amine, alcohol, or thiol derivatives
Scientific Research Applications
7-(Iodomethyl)-6-oxaspiro[3.4]octane has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound can be used as a probe in biochemical studies to investigate enzyme mechanisms and interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 7-(Iodomethyl)-6-oxaspiro[3.4]octane exerts its effects depends on the specific application. For example, in biochemical studies, it may interact with enzymes or receptors, leading to changes in biological activity. The molecular targets and pathways involved are determined by the nature of the interaction and the specific biological system under study.
Comparison with Similar Compounds
6-oxaspiro[3.4]octane
7-(Bromomethyl)-6-oxaspiro[3.4]octane
7-(Chloromethyl)-6-oxaspiro[3.4]octane
Uniqueness: 7-(Iodomethyl)-6-oxaspiro[3.4]octane stands out due to the presence of the iodomethyl group, which imparts unique chemical reactivity compared to its bromo- and chloro- counterparts. This difference in reactivity can lead to distinct biological and chemical properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
7-(iodomethyl)-6-oxaspiro[3.4]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO/c9-5-7-4-8(6-10-7)2-1-3-8/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFMUSWUAPDMQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(OC2)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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